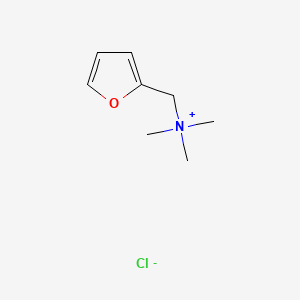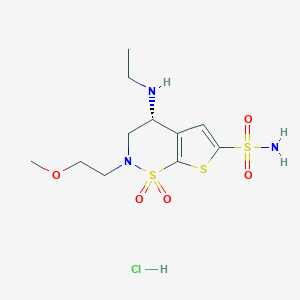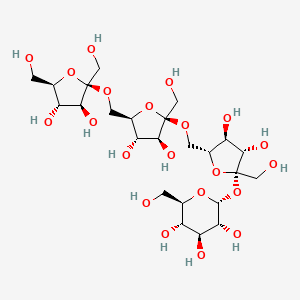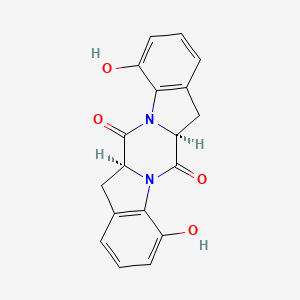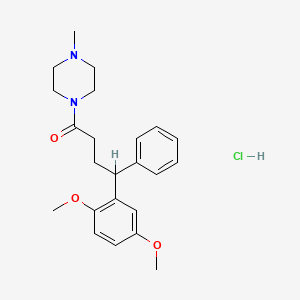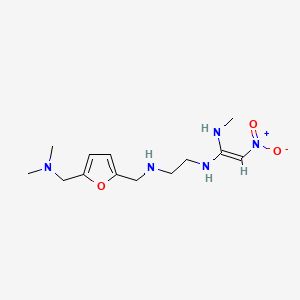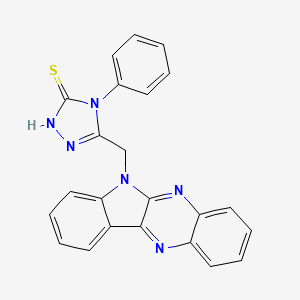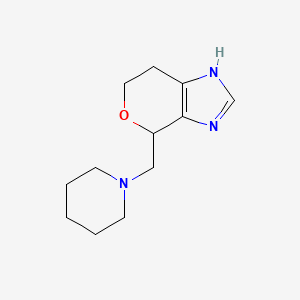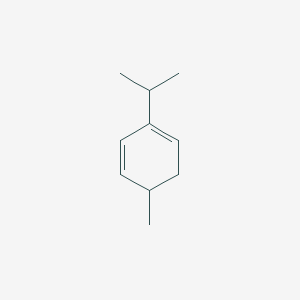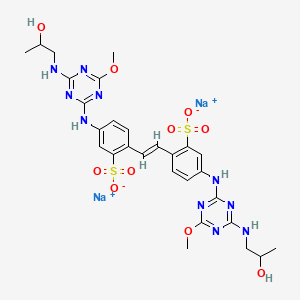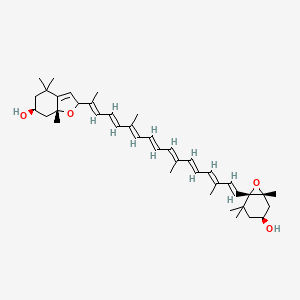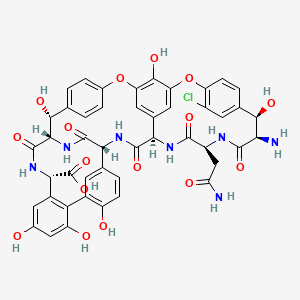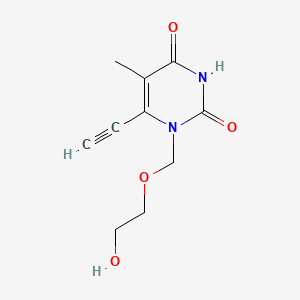
2,4(1H,3H)-Pyrimidinedione, 6-ethynyl-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6Ethynyl-1(-2OHEtOMe)T is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6Ethynyl-1(-2OHEtOMe)T typically involves multi-step organic reactions. One common method includes the initial formation of the ethynyl group through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The hydroxyl-ethoxy-methoxy substituent can be introduced through subsequent etherification and hydroxylation reactions.
Industrial Production Methods
Industrial production of 6Ethynyl-1(-2OHEtOMe)T may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
6Ethynyl-1(-2OHEtOMe)T undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The hydroxyl-ethoxy-methoxy substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
科学的研究の応用
6Ethynyl-1(-2OHEtOMe)T has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 6Ethynyl-1(-2OHEtOMe)T exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxyl-ethoxy-methoxy substituent can enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
6Ethynyl-1(-2OHMe)T: Similar structure but lacks the ethoxy group, leading to different reactivity and solubility.
6Ethynyl-1(-2OHEt)T: Similar structure but lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
6Ethynyl-1(-2OHEtOMe)T is unique due to the presence of both the ethynyl group and the hydroxyl-ethoxy-methoxy substituent, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
125056-89-5 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
6-ethynyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-3-8-7(2)9(14)11-10(15)12(8)6-16-5-4-13/h1,13H,4-6H2,2H3,(H,11,14,15) |
InChIキー |
PLMDRSHIPAEVJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


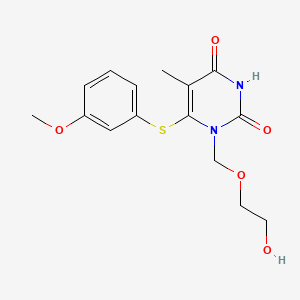
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
